![molecular formula C23H22ClNO3 B2367542 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide CAS No. 923211-34-1](/img/structure/B2367542.png)
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide, also known as ABT-639, is a highly selective and potent blocker of T-type calcium channels. It was first synthesized by Abbott Laboratories in 2008 and has since been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have focused on the synthesis and characterization of compounds structurally related to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide, exploring their chemical properties and potential as building blocks for further chemical synthesis. For instance, Levai et al. (2002) described the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, highlighting innovative transformations and mechanisms that contribute to the field of organic synthesis (Levai et al., 2002). Additionally, the work by Masuda et al. (2003) on the photoinitiated polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives in cyclohexane demonstrates the potential of such compounds in creating novel polymeric materials (Masuda et al., 2003).
Medicinal Chemistry and Biological Activity
The design, synthesis, and evaluation of benzofuran-acetamide scaffolds, including compounds similar to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide, have been investigated for their potential anticonvulsant properties. Shakya et al. (2016) synthesized a series of such derivatives, demonstrating significant anticonvulsant activity in models, which suggests these compounds' utility in developing new therapeutic agents (Shakya et al., 2016).
Mechanism of Action
Target of Action
A structurally similar compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1r)-1-(hydroxymethyl)propyl]acetamide, has been found to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO3/c1-14-19-13-18(25-23(27)16-5-3-2-4-6-16)11-12-20(19)28-22(14)21(26)15-7-9-17(24)10-8-15/h7-13,16H,2-6H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHULRQRIQLJWDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide |
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